Anticancer Cytotoxicity in MCF-7 Breast Cancer Cells: Class-Level Potency Inference from Structurally Proximal Analogs
No direct single-agent cytotoxicity data for CAS 898453-82-2 were identified in the non-prohibited literature. However, the closest structurally characterized in-class compounds from the same research group provide a contextual baseline. In the SRB assay against MCF-7 (human breast adenocarcinoma), the most active benzothiazole-acrylamide analogs (compounds 5 and 6) exhibited strong cytotoxicity, whereas other direct scaffold analogs (compounds 1-4, 7, 8) were reported as showing only weak or negligible activity under identical assay conditions [1]. Without compound-specific IC50 values for CAS 898453-82-2, procurement decisions must rely on this class-level inference that potency is exquisitely sensitive to substitution pattern.
| Evidence Dimension | Cytotoxicity against MCF-7 breast cancer cells (SRB assay) |
|---|---|
| Target Compound Data | Not available (no published data for CAS 898453-82-2) |
| Comparator Or Baseline | In-class compounds 5 and 6 (strong cytotoxicity); compounds 1-4, 7, 8 (weak/inactive) [1] |
| Quantified Difference | Cannot be calculated; qualitative only |
| Conditions | SRB cytotoxicity assay; MCF-7 cell line |
Why This Matters
Confirms that not all benzothiazole-acrylamides are cytotoxic; substitution pattern dictates activity, so analog selection must be data-driven rather than structure-assumed.
- [1] Magda F. Mohamed, Aly F. Mohamed, & Ismail A. Abdelhamid. (2016). Antimicrobial, Sulphorhodamine (SRB) and Antiviral Evaluation of Cyanoacrylamide Derivatives. World Journal of Pharmaceutical Sciences, 4(1), 4–13. View Source
